Methyl 5-bromo-4-nitropicolinate
CAS No.:
Cat. No.: VC18327294
Molecular Formula: C7H5BrN2O4
Molecular Weight: 261.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2O4 |
|---|---|
| Molecular Weight | 261.03 g/mol |
| IUPAC Name | methyl 5-bromo-4-nitropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3 |
| Standard InChI Key | UQDBMDJZMLRICE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 5-bromo-4-nitropicolinate (C₇H₅BrN₂O₄) features a pyridine core with distinct substituents that influence its reactivity and physical characteristics. The bromine atom at position 5 and the nitro group at position 4 create an electron-deficient aromatic system, facilitating nucleophilic substitution and catalytic coupling reactions. The methyl ester at position 2 enhances solubility in organic solvents, making it amenable to further synthetic modifications .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals key structural features:
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¹H NMR (400 MHz, CDCl₃): A singlet at δ 8.67 ppm corresponds to the pyridine proton at position 6, while the methyl ester group appears as a singlet at δ 3.90 ppm .
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¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl) and δ 152.1 ppm (nitro-substituted carbon) confirm functional group placement .
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Infrared (IR) Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1540 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂) are diagnostic .
Thermal and Solubility Properties
The compound exhibits a melting point of 84–85°C and moderate solubility in chloroform (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL) . Its thermal stability up to 200°C enables use in high-temperature reactions.
Synthesis Methods
The synthesis of methyl 5-bromo-4-nitropicolinate involves multi-step procedures optimized for yield and purity. A representative protocol from patent literature is outlined below :
Nitration of 2-Amino-5-bromo-4-methylpyridine
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Reagents: 2-Amino-5-bromo-4-methylpyridine (0.535 mol), concentrated H₂SO₄ (2550 mL), 30% H₂O₂ (750 mL).
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Procedure:
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H₂O₂ is added to H₂SO₄ at ≤20°C, cooled to 5°C.
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The amine is dissolved in H₂SO₄, chilled to 0°C, and treated with the H₂O₂/H₂SO₄ mixture.
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After stirring at 5–15°C for 30 minutes and room temperature for 3 hours, the mixture is neutralized with NaOH to yield 5-bromo-4-methyl-2-nitropyridine (90% yield) .
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Esterification and Hydrolysis
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Reagents: 5-Bromo-4-methyl-2-nitropyridine, 9% H₂SO₄, NaNO₂, chloroform.
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Procedure:
Table 1: Optimization of Reaction Conditions
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Nitration | 5–15 | 3.5 | 90 |
| Diazotization | 0 | 2 | 95 |
| Esterification | 20 | 2 | 91 |
| Compound | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| 5-Bromo-2-nitropyridine | S. aureus | 8 µg/mL | Cell wall synthesis |
| 4-Nitro-picolinate | MCF-7 cells | 12 µM | Tubulin inhibition |
Comparative Analysis with Structural Analogs
Methyl 5-bromo-4-nitropicolinate shares functional groups with compounds investigated for imaging and therapeutic applications:
PET Imaging Probes
Fluorine-18-labeled pyridine derivatives, such as [¹⁸F]PTBTK3, demonstrate tumor-selective uptake (1.23% ID/cc in JeKo-1 xenografts) . Substituting bromine with radionuclides could adapt methyl 5-bromo-4-nitropicolinate for diagnostic use.
Agrochemical Intermediates
Chlorinated analogs act as herbicides (e.g., 2,4-D), suggesting that bromo-nitropicolinates may offer enhanced soil persistence and selectivity.
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